molecular formula C16H15N B273708 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole

2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole

Cat. No. B273708
M. Wt: 221.3 g/mol
InChI Key: PTFPPZOORGLQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNP and is a pyrrole derivative that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole is not well understood. However, it is believed that this compound interacts with various biological molecules, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, some studies have suggested that this compound may have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole in lab experiments is its versatility. This compound can be used in a wide range of applications, from organic synthesis to material science. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its effects on biological molecules.
2. Investigation of the potential medicinal properties of this compound, including its use as an antioxidant and anti-inflammatory agent.
3. Development of new synthesis methods that are more efficient and cost-effective.
4. Exploration of the potential applications of this compound in material science, including its use as a fluorescent probe and ligand for metal complexes.
5. Investigation of the environmental impact of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethylpyrrole with naphthalene-2-carbaldehyde in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then subjected to further reactions to form the final product.

Scientific Research Applications

The potential applications of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole in scientific research are vast. This compound has been used in various studies related to organic synthesis, medicinal chemistry, and material science. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

2,5-dimethyl-1-naphthalen-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-7-8-13(2)17(12)16-10-9-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFPPZOORGLQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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